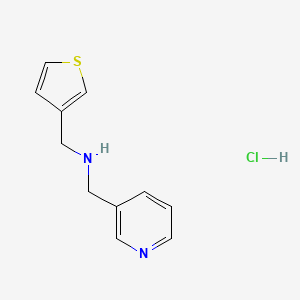

(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride

Beschreibung

(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride (CAS: 892592-60-8) is a secondary amine hydrochloride salt with the molecular formula C₁₁H₁₂N₂S·HCl and a molecular weight of 241 g/mol (including HCl) . It features a pyridine ring and a thiophene (thienyl) group linked via methylene bridges to a central amine. The compound is hygroscopic and typically used in pharmaceutical research as a precursor or intermediate in synthesizing receptor modulators, particularly targeting metabotropic glutamate receptors (mGluRs) . Its structure combines aromatic heterocycles, which influence its physicochemical properties (e.g., logP ≈ 0.82) and receptor-binding capabilities .

Eigenschaften

IUPAC Name |

1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-10(6-12-4-1)7-13-8-11-3-5-14-9-11;/h1-6,9,13H,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWANKFAEAGZYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with 3-thiophenemethanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting moderate to strong activity .

- Anticancer Properties: In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 25 µM and 30 µM respectively, indicating its potential as an anticancer agent .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Reagent in Chemical Reactions: It is utilized in various synthetic pathways, including amination and heterocycle formation. Its unique structure allows for selective reactions that are crucial in developing new pharmaceuticals .

- Development of New Materials: The compound's properties make it suitable for creating novel materials, particularly in the fields of polymers and coatings, where its amine functionality can be exploited for cross-linking or modification purposes .

Antimicrobial Efficacy

In a study assessing the antimicrobial effects of (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride:

- Tested Strains: Escherichia coli, Staphylococcus aureus, Candida albicans

- Results: The compound demonstrated MIC values ranging from 32 to 128 µg/mL across different strains, confirming its potential as an antimicrobial agent.

Anticancer Activity

A focused investigation on the anticancer properties revealed:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- Findings: Treatment resulted in a dose-dependent reduction in cell viability, supporting its role as a potential therapeutic agent against cancer.

Wirkmechanismus

The mechanism of action of (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Amine Group

The activity of amine derivatives is highly sensitive to substituent modifications. Below is a comparison with key analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity (pIC₅₀) | Reference |

|---|---|---|---|---|---|

| (3-Pyridinylmethyl)(3-thienylmethyl)amine·HCl | C₁₁H₁₂N₂S·HCl | 241 | 3-pyridinylmethyl, 3-thienylmethyl | Not reported | |

| (3-Pyridinylmethyl)(benzyl)amine·HCl | C₁₃H₁₄N₂·HCl | 234.7 | 3-pyridinylmethyl, benzyl | pIC₅₀ = 5.3 (mGluR2) | |

| (3-Methylphenyl)methylamine·HCl | C₁₃H₁₆ClNS | 253.79 | 3-methylphenyl, thiophen-2-ylmethyl | Not reported | |

| (2-Phenylethyl)(3-pyridinylmethyl)amine·HCl | C₁₄H₁₆N₂·HCl | 248.7 | 2-phenylethyl, 3-pyridinylmethyl | Not reported | |

| LY487379 (mGluR2 PAM) | C₂₁H₂₀F₃N₃O₃S·HCl | 511.9 | Trifluoroethanesulfonamide, 3-pyridinylmethyl | Potent mGluR2 activation (EC₅₀ = 0.3 μM) |

Key Findings :

- Aromatic vs. Aliphatic Substituents : Aliphatic substituents (e.g., alkyl chains) on the amine nitrogen reduce potency due to increased hydrophilicity and membrane impermeability. In contrast, aromatic groups like 3-pyridinylmethyl enhance activity, as seen in benzyl and thienyl derivatives (pIC₅₀ = 5.3) .

- Thiophene vs. Benzene : Replacing the thienyl group with a benzyl ring (e.g., (3-pyridinylmethyl)(benzyl)amine·HCl) retains mGluR2 affinity but may alter selectivity due to differences in π-π stacking and steric effects .

- LY487379 : This mGluR2-positive allosteric modulator (PAM) shares the 3-pyridinylmethyl group but incorporates a bulky trifluoroethanesulfonamide moiety, significantly improving receptor selectivity and potency (EC₅₀ = 0.3 μM) .

Physicochemical Properties

| Property | (3-Pyridinylmethyl)(3-thienylmethyl)amine·HCl | (3-Methylphenyl)methylamine·HCl | LY487379·HCl |

|---|---|---|---|

| logP | 0.82 | 3.1 (estimated) | 2.8 |

| Solubility | High (hydrochloride salt) | Moderate | Low (lipophilic) |

| Molecular Weight | 241 | 253.79 | 511.9 |

| Rotatable Bonds | 4 | 3 | 7 |

Implications :

- The hydrochloride salt form enhances aqueous solubility, critical for in vitro assays .

- Higher logP in analogs like (3-methylphenyl)methylamine·HCl suggests improved blood-brain barrier penetration, but this may reduce solubility .

Receptor Selectivity and Mechanisms

- mGluR2/3 Modulation: (3-Pyridinylmethyl)(3-thienylmethyl)amine·HCl is hypothesized to act as a mGluR2/3 modulator due to structural similarities to LY487379 and CBiPES·HCl (a known mGluR2 PAM) . However, its efficacy remains unconfirmed, unlike LY487379, which shows >100-fold selectivity for mGluR2 over mGluR3 .

- GABA/Glutamate Interactions : Thiophene-containing analogs may inhibit glutamate release presynaptically, similar to Group II mGluR agonists, but with weaker potency than orthosteric agonists like LY354740 .

Research and Development Notes

- Synthetic Routes : The compound is likely synthesized via nucleophilic substitution or reductive amination, akin to methods for [2-phenyl-3-(trimethylsilyl)propan-1-aminium chloride] .

- Therapeutic Potential: While less potent than LY487379, its dual heteroaromatic structure offers a scaffold for developing CNS-targeted analgesics or antipsychotics .

- Safety: No toxicity data is available, but handling precautions for hydrochloride salts (e.g., PPE for hygroscopic materials) are recommended .

Biologische Aktivität

(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride, also known by its IUPAC name N-(3-pyridinylmethyl)(3-thienyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H12N2S·HCl

- CAS Number : 1049713-28-1

The presence of both pyridine and thiophene rings in its structure suggests potential interactions with various biological targets, particularly in the central nervous system and in enzymatic pathways.

The mechanism of action for (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride involves its interaction with specific neurotransmitter receptors and enzymes. It is hypothesized that the compound may modulate the activity of biogenic amines, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects. The precise pathways are still under investigation, but preliminary studies indicate that it may act as a reuptake inhibitor for neurotransmitters such as serotonin and dopamine .

Neuropharmacological Effects

Research has indicated that (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride exhibits neuropharmacological properties:

Antimicrobial Properties

Some studies suggest that compounds related to (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride possess antimicrobial activity. For instance, derivatives of thiophene have been noted for their efficacy against various bacterial strains . The minimal inhibitory concentration (MIC) values for related compounds can provide insights into their potential as antimicrobial agents.

In Vitro Studies

- Neurotransmitter Reuptake Inhibition : A study demonstrated that related compounds inhibited the uptake of dopamine in rat brain synaptosomes, suggesting a potential mechanism for antidepressant effects .

- Cytotoxicity Analysis : In vitro cytotoxicity tests against various cancer cell lines indicated that some derivatives exhibited selective toxicity, with IC50 values suggesting moderate effectiveness compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2d | NIH/3T3 | 148.26 |

| 2e | NIH/3T3 | 187.66 |

| Doxorubicin | NIH/3T3 | >1000 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine or thiophene rings can significantly alter the biological activity of the compound. For example, increasing electronegativity at specific positions has been correlated with enhanced antifungal activity.

Q & A

Q. What are the recommended methods for synthesizing (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic Substitution : React 3-thienylmethylamine with 3-(chloromethyl)pyridine in a polar aprotic solvent (e.g., DMF) under inert gas. Optimize yield (≥85%) by controlling temperature (60–80°C) and using a base like triethylamine to scavenge HCl .

- Reductive Amination : Condense 3-thienylmethylamine with pyridine-3-carbaldehyde using a reducing agent (e.g., NaBH or Pd/C under H). Solvent choice (MeOH vs. THF) and pH (6–7) critically influence reaction efficiency .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher rates but risk side reactions |

| Solvent | DMF/MeOH | Polarity affects intermediate stability |

| Catalyst | Triethylamine/NaBH | Accelerates nucleophilicity/reduction |

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

Methodological Answer: Purity validation requires multi-technique approaches:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/0.1% TFA in water (70:30). Retention time ~8.2 min .

- H NMR : Compare integrals of aromatic protons (δ 7.2–8.5 ppm) to aliphatic regions (δ 3.5–4.5 ppm). Impurities <0.5% detectable with 600 MHz instruments .

- Thermogravimetric Analysis (TGA) : Confirm hygroscopicity and decomposition onset (~200°C). Deviations >5% indicate solvent residues or byproducts .

Q. How do thermodynamic properties (e.g., vapor pressure) influence storage and handling?

Methodological Answer: Thermogravimetric analysis (TGA) reveals:

Q. Recommendations :

| Condition | Precaution |

|---|---|

| Temperature | Avoid >25°C |

| Humidity | Maintain <40% RH |

| Light | Amber glass vials |

Q. What strategies resolve contradictions between computational binding predictions and experimental receptor affinity data?

Methodological Answer: Discrepancies arise from solvation effects or conformational flexibility. Mitigation approaches:

- MD Simulations : Run >100 ns trajectories in explicit solvent (TIP3P) to account for dynamic interactions with serotonin receptors (e.g., HTR3A) .

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H-GR65630) to measure K. Compare with docking scores (AutoDock Vina) to recalibrate force fields .

Q. Case Study :

Q. How can researchers design experiments to probe the compound’s dielectric properties for material science applications?

Methodological Answer:

- Dielectric Spectroscopy : Measure permittivity (ε') and loss tangent (tan δ) across 1 Hz–1 MHz. At 25°C, ε' ≈ 8.2 (anisotropic due to crystalline packing) .

- Single-Crystal XRD : Correlate dielectric switching with molecular reorientation. For example, phase transitions at 180 K linked to thienyl group rotation .

Q. Experimental Design :

| Parameter | Setup |

|---|---|

| Frequency Range | 1 Hz–10 MHz |

| Temperature | 100–300 K |

| Electrodes | Gold sputtered on crystal faces |

Q. What are the implications of structural analogs in modulating enzyme inhibition (e.g., LPMOs)?

Methodological Answer:

- LPMO Inhibition : Replace the thienyl group with phenyl (Ki increases from 2.1 µM to 15 µM), indicating thiophene’s role in π-stacking with cellulose .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure /. Competitive inhibition confirmed via Lineweaver-Burk plots (intersection at y-axis) .

Q. Structural Modifications :

| Analog | Activity (IC) |

|---|---|

| Thienyl | 2.1 µM |

| Pyridyl | 8.7 µM |

| Phenyl | 15 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.